molecular formula C21H25N9O B2529593 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane CAS No. 2380177-86-4

1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane

Cat. No.: B2529593
CAS No.: 2380177-86-4
M. Wt: 419.493
InChI Key: LFOLJSUKODZDMN-UHFFFAOYSA-N
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Description

1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane is a complex heterocyclic compound It features a unique structure that combines oxadiazole, triazolopyridazine, and diazepane moieties

Preparation Methods

The synthesis of 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane involves multiple steps. The synthetic route typically starts with the preparation of the oxadiazole ring, followed by the formation of the triazolopyridazine core. The final step involves the coupling of these intermediates with the diazepane ring under specific reaction conditions. Industrial production methods may involve optimizing these steps to enhance yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane involves its interaction with specific molecular targets. For instance, as an HER2 inhibitor, it binds to the HER2 receptor, blocking its activity and thereby inhibiting the growth of cancer cells. The molecular pathways involved include the inhibition of downstream signaling pathways that promote cell proliferation .

Comparison with Similar Compounds

Compared to other similar compounds, 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl

Properties

IUPAC Name

3-propan-2-yl-5-[[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N9O/c1-15(2)20-23-19(31-27-20)14-28-9-4-10-29(12-11-28)18-7-6-17-24-25-21(30(17)26-18)16-5-3-8-22-13-16/h3,5-8,13,15H,4,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOLJSUKODZDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCCN(CC2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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